molecular formula C27H33N5O4 B2492192 7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021078-11-4

7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2492192
CAS No.: 1021078-11-4
M. Wt: 491.592
InChI Key: GEWVEYXYXNBOCB-UHFFFAOYSA-N
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Description

7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C27H33N5O4 and its molecular weight is 491.592. The purity is usually 95%.
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Biological Activity

The compound 7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a novel pyrazolo-pyridine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a complex structure characterized by:

  • A pyrazolo[4,3-c]pyridine core.
  • A piperazine moiety that enhances its pharmacological profile.
  • A cyclopentanecarbonyl group which may influence its interaction with biological targets.

The structural formula can be represented as follows:

C22H30N4O3\text{C}_{22}\text{H}_{30}\text{N}_{4}\text{O}_{3}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazolo-pyridine core from simpler precursors.
  • Introduction of the piperazine and cyclopentanecarbonyl groups through nucleophilic substitution reactions.
  • Purification via chromatography and characterization using NMR and mass spectrometry to ensure structural integrity.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of piperazine have shown promising results against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells .

A comparative study highlighted that certain analogs demonstrated lower GI50 values than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating superior efficacy in inhibiting cell growth. The following table summarizes the cytotoxic effects observed:

CompoundCancer Cell LineGI50 Value (µM)Comparison with 5-FU
5aHUH71.91Lower
5cHEP3B0.44Lower
5eT47D0.31Lower
5gHCT1160.85Lower

The mechanism of action for this compound likely involves:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Induction of apoptosis in malignant cells through mitochondrial pathways.
  • Interaction with specific receptors or signaling pathways critical for tumor growth.

Further studies utilizing molecular docking and biochemical assays are necessary to elucidate these mechanisms in detail.

Case Studies

  • Cytotoxicity Study : A study conducted on the compound's derivatives showed a time-dependent cytotoxic effect on multiple cancer cell lines, with significant inhibition observed after 24 hours of treatment . The study utilized real-time cell growth monitoring techniques to assess the compound's effectiveness dynamically.
  • Pharmacological Profiling : Another investigation into similar piperazine derivatives revealed diverse pharmacological profiles, including anti-inflammatory and analgesic activities, which could complement anticancer effects .

Scientific Research Applications

Antiproliferative Activity

Research has demonstrated that derivatives of pyrazolo[4,3-c]pyridines exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways and affecting microtubule dynamics .

Table 1: Antiproliferative Activity of Pyrazolo[4,3-c]pyridine Derivatives

CompoundCell LineGI50 (µM)
18K5627.7
19MV4-116.5
20MCF-75.0
21K5623.5
22MV4-112.4

Potential Therapeutic Uses

Given its structural characteristics and biological activity, this compound may have potential applications in treating various conditions:

  • Cancer Therapy : Due to its antiproliferative properties, it could serve as a lead compound for developing new anticancer drugs.
  • Anti-inflammatory Agents : The pyrazolo-pyridine derivatives are also noted for their anti-inflammatory activities, making them candidates for treating inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of pyrazolo[4,3-c]pyridine derivatives:

  • Antitumor Activity : A study demonstrated that a closely related compound induced significant apoptosis in breast cancer cell lines by activating apoptotic pathways .
  • Insecticidal Properties : Modifications of the compound have shown promising insecticidal activity against pests like Tetranychus cinnabarinus, suggesting broader agricultural applications .

Properties

IUPAC Name

7-[4-(cyclopentanecarbonyl)piperazine-1-carbonyl]-5-(3-methoxypropyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O4/c1-36-17-7-12-29-18-22(24-23(19-29)27(35)32(28-24)21-10-3-2-4-11-21)26(34)31-15-13-30(14-16-31)25(33)20-8-5-6-9-20/h2-4,10-11,18-20H,5-9,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWVEYXYXNBOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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